molecular formula C10H16O2 B2798616 2-(1-Ethenylcyclohex-1-yl)acetic acid CAS No. 183593-61-5

2-(1-Ethenylcyclohex-1-yl)acetic acid

Cat. No.: B2798616
CAS No.: 183593-61-5
M. Wt: 168.236
InChI Key: KETHUMMFMXZPGN-UHFFFAOYSA-N
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Description

2-(1-Ethenylcyclohex-1-yl)acetic acid is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a derivative of cyclohexaneacetic acid, characterized by the presence of an ethenyl group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethenylcyclohex-1-yl)acetic acid typically involves multi-step reactions. One common method includes the use of diisobutylaluminium hydride in toluene under an inert atmosphere at temperatures ranging from -78°C to 25°C . This is followed by a reaction with phenol at 160°C for 16 hours using a Dean-Stark apparatus . The final step involves heating the mixture at 100°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial applications, considering the necessary adjustments for reaction conditions, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethenylcyclohex-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where the ethenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in the formation of ethyl derivatives.

    Substitution: Yields substituted cyclohexaneacetic acid derivatives.

Scientific Research Applications

2-(1-Ethenylcyclohex-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethenylcyclohex-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexaneacetic acid: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but with a different position of the double bond.

    2-(1-Ethenylcyclohex-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

2-(1-Ethenylcyclohex-1-yl)acetic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-ethenylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-10(8-9(11)12)6-4-3-5-7-10/h2H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETHUMMFMXZPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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